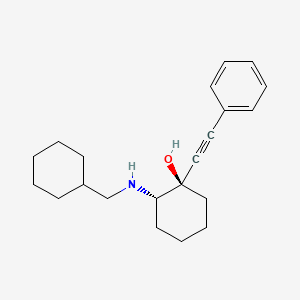![molecular formula C14H15NO4 B11934632 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline: is a furoquinoline alkaloid predominantly found in the Rutaceae family. It is known for its diverse biological activities, including analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects . The compound has a molecular formula of C14H13NO4 and a molecular weight of 259.2573 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound exhibits cytotoxicity against a variety of cancer cell lines, making it a subject of interest in cancer research . It also shows genotoxicity, which is being studied for potential therapeutic applications.
Medicine: Due to its analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects, the compound is being explored for potential medicinal uses .
Mecanismo De Acción
The mechanism of action of 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with various molecular targets and pathways. It is known to inhibit platelet aggregation by interfering with the signaling pathways that lead to platelet activation . Additionally, its cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis through the activation of specific cellular pathways.
Comparación Con Compuestos Similares
4,6,7,8-Tetramethoxy-furo[2,3-b]quinoline: This compound has an additional methoxy group, which can alter its biological activity and chemical reactivity.
7,8-Dimethoxydictamnine: This compound lacks one methoxy group compared to 4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline, leading to differences in its biological effects.
Uniqueness: this compound is unique due to its specific arrangement of methoxy groups, which contribute to its distinct biological activities and chemical properties. Its ability to exhibit multiple pharmacological effects makes it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
4,7,8-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-5H,6-7H2,1-3H3 |
Clave InChI |
CKDKGHDDRAMHGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=C3CCOC3=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)
![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)


![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)


![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
